molecular formula C13H10F2O3 B11866378 1-(Difluoromethoxy)naphthalene-7-acetic acid

1-(Difluoromethoxy)naphthalene-7-acetic acid

Cat. No.: B11866378
M. Wt: 252.21 g/mol
InChI Key: OEKLXULSYFJMHV-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-7-acetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: The naphthalene ring is synthesized or obtained from a commercial source.

    Introduction of the difluoromethoxy group: This step involves the reaction of the naphthalene derivative with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.

    Attachment of the acetic acid moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-7-acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-7-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from these similar compounds.

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

OEKLXULSYFJMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F

Origin of Product

United States

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